Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate

Catalog No.
S13016091
CAS No.
820960-75-6
M.F
C17H28N2O6
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L...

CAS Number

820960-75-6

Product Name

Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate

IUPAC Name

diethyl (2S)-2-[4-cyanobutyl-(2-ethoxy-2-oxoethyl)amino]butanedioate

Molecular Formula

C17H28N2O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C17H28N2O6/c1-4-23-15(20)12-14(17(22)25-6-3)19(11-9-7-8-10-18)13-16(21)24-5-2/h14H,4-9,11-13H2,1-3H3/t14-/m0/s1

InChI Key

WQHWJJUMFKULIU-AWEZNQCLSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N(CCCCC#N)CC(=O)OCC

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N(CCCCC#N)CC(=O)OCC

Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is a synthetic compound that belongs to the class of amino acid derivatives. It features a complex structure characterized by the presence of a diethyl ester group, a cyanobutyl chain, and an ethoxy-oxoethyl moiety attached to the L-aspartate backbone. This compound is of interest in various fields, including medicinal chemistry and drug development, due to its potential biological activities and applications.

The molecular formula of Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate is C20H26N2O8C_{20}H_{26}N_{2}O_{8} with a molecular weight of approximately 454.49 g/mol. The structure can be represented as follows:

Diethyl N 4 cyanobutyl N 2 ethoxy 2 oxoethyl L aspartate\text{Diethyl N 4 cyanobutyl N 2 ethoxy 2 oxoethyl L aspartate}

, including:

  • Esterification: The reaction between L-aspartic acid and diethyl oxalate to form the diethyl ester.
  • N-Alkylation: Introducing the 4-cyanobutyl group through nucleophilic substitution reactions, where the cyanobutyl halide reacts with the nitrogen atom of the aspartate derivative.
  • Formation of Ethoxy Group: The ethoxy-oxoethyl moiety can be introduced via reactions involving ethyl chloroacetate or similar reagents.

These reactions are generally conducted under controlled conditions to ensure high yields and purity of the final product.

Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate exhibits notable biological activities, particularly in neuropharmacology. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing pathways related to cognitive function and mood regulation.

The compound's structural features allow it to engage with receptors similar to those affected by naturally occurring amino acids, leading to hypotheses regarding its efficacy in treating neurological disorders or enhancing cognitive performance.

The synthesis methods for Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate can be summarized as follows:

  • Starting Materials: L-aspartic acid, diethyl oxalate, 4-cyanobutyl halide (e.g., 4-bromobutyronitrile), and ethyl chloroacetate.
  • Procedure:
    • Step 1: React L-aspartic acid with diethyl oxalate in the presence of a catalyst (e.g., sulfuric acid) to form diethyl L-aspartate.
    • Step 2: Add 4-cyanobutyl halide to the reaction mixture under basic conditions (e.g., sodium hydroxide) to facilitate N-alkylation.
    • Step 3: Introduce ethyl chloroacetate to incorporate the ethoxy group through nucleophilic substitution.
    • Step 4: Purify the product using techniques such as recrystallization or chromatography.

Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate has potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting neurological conditions or cognitive enhancement.
  • Research Tools: In studies focused on neurotransmitter interactions and receptor pharmacology.
  • Chemical Probes: For elucidating biochemical pathways involving amino acid derivatives.

Interaction studies involving Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate typically focus on its binding affinity and efficacy at various receptors, particularly those associated with neurotransmission. These studies may employ techniques such as:

  • Radioligand Binding Assays: To determine binding affinities for specific receptors.
  • Functional Assays: To evaluate biological responses following compound administration in cellular or animal models.
  • In Vivo Studies: To assess behavioral outcomes related to cognitive function or mood modulation.

Several compounds share structural similarities with Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate, including:

  • Diethyl L-aspartate: A simpler derivative lacking the cyanobutyl and ethoxy groups; primarily used in studies related to amino acid metabolism.
  • Ethyl 5-amino-4-cyano-3-thiophene carboxylate: Contains a cyano group but differs in its core structure; used in different pharmacological contexts.
  • N,N-Diethylglycine: A simpler amino acid derivative that may exhibit some overlapping biological activities but lacks the complexity of the target compound.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartateComplex structure with multiple functional groupsPotential cognitive enhancer
Diethyl L-aspartateSimple diester derivativeBasic metabolic functions
Ethyl 5-amino-4-cyano-3-thiophene carboxylateCyano group with thiophene ringDiverse pharmacological applications
N,N-DiethylglycineSimple amino acid derivativeLimited neuroactive properties

This comparison highlights the uniqueness of Diethyl N-(4-cyanobutyl)-N-(2-ethoxy-2-oxoethyl)-L-aspartate due to its intricate structure and potential biological implications, distinguishing it from simpler analogs and derivatives.

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Exact Mass

356.19473662 g/mol

Monoisotopic Mass

356.19473662 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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